tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound features a tert-butyl group, a 2-methylpyrimidin-5-yl moiety, and a piperazine ring, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylpyrimidin-5-ylamine and tert-butyl chloroformate.
Reaction Steps: The 2-methylpyrimidin-5-ylamine is first reacted with tert-butyl chloroformate to form tert-butyl carbamate. This intermediate is then reacted with piperazine to yield the final product.
Reaction Conditions: The reactions are usually carried out in anhydrous conditions, using solvents like dichloromethane or tetrahydrofuran, and under inert atmosphere to prevent oxidation.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over temperature, pressure, and reaction time ensures high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen atoms can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced derivatives, often resulting in the formation of amines or alcohols.
Substitution Products: A wide range of substituted piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biological probes and imaging agents. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.
Comparison with Similar Compounds
N-tert-Butyl-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
Tert-Butyl (4-methylpyridin-2-yl)carbamate
Tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Uniqueness: Compared to these similar compounds, tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate stands out due to its specific structural features, such as the presence of the piperazine ring and the tert-butyl group, which confer unique chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11-15-9-12(10-16-11)17-5-7-18(8-6-17)13(19)20-14(2,3)4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELLGIKLKHELIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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